molecular formula C18H21N3O4S B2421879 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 627817-10-1

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2421879
CAS RN: 627817-10-1
M. Wt: 375.44
InChI Key: YSLSYZMVGWMNQV-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study on pyrrole derivatives, including compounds with structural similarities to the chemical , highlighted the synthesis of a pyrrole chalcone derivative through aldol condensation. This process involved ethyl 3,5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate and furan-2-carbaldehyde, catalyzed by a strong hydroxyl base. Spectroscopic analyses (FT–IR, 1H NMR, UV–visible) confirmed the product's structure, while quantum chemical calculations provided correlation with experimental data. The study also explored molecular electrostatic potential surfaces, natural bond orbital interactions, and vibrational analysis, indicating multiple interactions and dimer formation with red shifts in ν NH and ν CO due to dimer formation, suggesting the compound's potential for forming various heterocyclic compounds such as oxiranes and pyrazoles (Singh, Rawat, & Sahu, 2014).

Generation of Structurally Diverse Libraries

Another study utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach allowed for the production of dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles, showcasing the versatility of compounds with functional groups similar to the one in synthesizing a wide array of heterocyclic compounds (Roman, 2013).

Fluorescent Probes for Carbon Dioxide Detection

A novel application involved the development of fluorescent probes based on the 1,2,5-triphenylpyrrole core with tertiary amine moieties for the quantitative detection of low levels of carbon dioxide. This study highlights the potential of pyrrole derivatives in environmental monitoring and medical applications, indicating the broad applicability of compounds with similar structural features in creating sensitive and selective sensors for gas detection (Wang et al., 2015).

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-10-17(26-11(2)19-10)15(22)13-14(12-6-5-9-25-12)21(8-7-20(3)4)18(24)16(13)23/h5-6,9,14,23H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLSYZMVGWMNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CO3)CCN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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